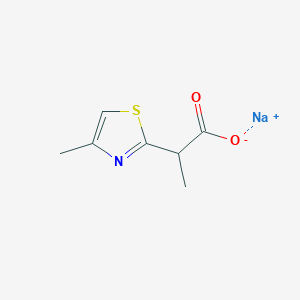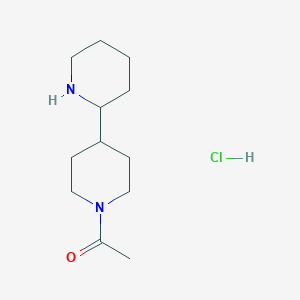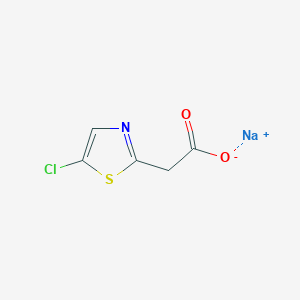![molecular formula C10H12ClN5O B1413457 Clorhidrato de N-[5-(aminometil)-4H-1,2,4-triazol-3-il]benzamida CAS No. 2108250-47-9](/img/structure/B1413457.png)
Clorhidrato de N-[5-(aminometil)-4H-1,2,4-triazol-3-il]benzamida
Descripción general
Descripción
N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The benzamide moiety is attached to the triazole ring, and the compound is further modified by the addition of an aminomethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Aplicaciones Científicas De Investigación
N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with appropriate nitriles or amidines under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide moiety is introduced via an amide coupling reaction. This can be achieved by reacting the triazole derivative with benzoyl chloride or benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve high purity.
Quality Control: Rigorous testing for impurities and consistency in product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenated compounds or alkylating agents in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted triazole derivatives.
Mecanismo De Acción
The mechanism of action of N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can act as a ligand, binding to receptors and modulating their activity.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride can be compared with other triazole derivatives:
Similar Compounds: 1,2,4-Triazole, Benzotriazole, and other substituted triazoles.
Uniqueness: The presence of the aminomethyl group and benzamide moiety provides unique chemical properties and biological activities.
Comparison: Compared to other triazoles, this compound may exhibit enhanced solubility, stability, and specific biological activities.
This detailed article provides a comprehensive overview of N-[5-(Aminomethyl)-4H-1,2,4-triazol-3-yl]benzamide hydrochloride, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
N-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O.ClH/c11-6-8-12-10(15-14-8)13-9(16)7-4-2-1-3-5-7;/h1-5H,6,11H2,(H2,12,13,14,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIACAPHFGTSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(2S,4S)-4-fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1413381.png)



![tert-butyl N-[6-oxo-2-(piperidin-3-yl)piperidin-3-yl]carbamate](/img/structure/B1413386.png)

![2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride](/img/structure/B1413390.png)


![4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B1413394.png)
![5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1413395.png)

